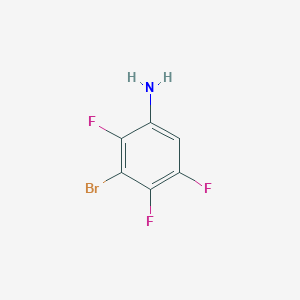

3-Bromo-2,4,5-trifluoroaniline

Description

BenchChem offers high-quality 3-Bromo-2,4,5-trifluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4,5-trifluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4,5-trifluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-5(9)2(8)1-3(11)6(4)10/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIVAXNGJISXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2,4,5-trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as pivotal building blocks. Their unique electronic properties and synthetic versatility allow for the construction of complex molecular architectures with tailored biological activities and material characteristics. This guide focuses on a particularly intriguing, yet sparsely documented, member of this class: 3-Bromo-2,4,5-trifluoroaniline. While its full potential is still being uncovered, its structure suggests significant promise as a precursor for novel pharmaceuticals and advanced materials. This document aims to consolidate the currently available technical information and provide expert insights into its properties, handling, and potential applications, thereby serving as a valuable resource for researchers navigating the frontiers of chemical synthesis.

Section 1: Chemical Identity and Core Properties

Nomenclature and Identification

-

Systematic Name: 3-Bromo-2,4,5-trifluoroaniline

-

Molecular Weight: 226.00 g/mol [1]

-

MDL Number: MFCD30530500[1]

Physicochemical Properties

| Property | Predicted Value/State | Rationale & Expert Insight |

| Physical State | Solid at room temperature | The presence of multiple halogens and an amino group capable of hydrogen bonding typically results in a higher melting point compared to non-substituted aniline. |

| Melting Point | Not available | Experimental determination is required for an accurate value. |

| Boiling Point | Not available | Expected to be elevated due to its molecular weight and polarity. |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. | The aromatic and halogenated nature suggests lipophilicity, while the amino group provides some polarity. |

It is imperative for researchers to experimentally determine these properties for their specific batches of the compound to ensure accuracy in reaction setup and purification.

Section 2: Safety, Handling, and Storage

Hazard Identification

3-Bromo-2,4,5-trifluoroaniline is classified as an irritant and is harmful.[1] The available safety data sheets (SDS) indicate the following hazard classifications:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)

Precautionary Measures and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

| Precautionary Area | Recommended Protocol |

| Engineering Controls | Work in a well-ventilated fume hood to minimize inhalation exposure. |

| Eye Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage. |

| Respiratory Protection | If working with the solid material where dust may be generated, a NIOSH-approved respirator is recommended. |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. |

Storage

Proper storage is crucial to maintain the integrity of 3-Bromo-2,4,5-trifluoroaniline. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Section 3: Synthesis and Reactivity

Synthetic Approaches

Conceptual Synthetic Workflow:

Sources

- 1. 2055841-42-2 Cas No. | 3-Bromo-2,4,5-trifluoroaniline | Matrix Scientific [matrixscientific.com]

- 2. 2055841-42-2 | 3-Bromo-2,4,5-trifluoroaniline - Alachem Co., Ltd. [alachem.co.jp]

- 3. 2055841-42-2[3-Bromo-2,4,5-trifluoroaniline]- Acmec Biochemical [acmec.com.cn]

- 4. Page loading... [guidechem.com]

- 5. 2055841-42-2 | 3-bromo-2,4,5-trifluoroanilina | 3-bromo-2,4,5-trifluoroaniline - Capot Químico [capotchem.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2,4,5-trifluoroaniline: Navigating Regioselectivity in Halogenated Aromatics

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4,5-trifluoroaniline is a crucial building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its trifluorinated and brominated phenyl ring offers a unique scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3-Bromo-2,4,5-trifluoroaniline, with a primary focus on the direct electrophilic bromination of 2,4,5-trifluoroaniline. We will delve into the mechanistic underpinnings of this transformation, the rationale behind reagent selection and reaction conditions, and provide a detailed, field-proven experimental protocol. This guide is intended to equip researchers and process chemists with the necessary knowledge to confidently and efficiently synthesize this important intermediate.

Introduction: The Significance of 3-Bromo-2,4,5-trifluoroaniline

3-Bromo-2,4,5-trifluoroaniline, with its distinct substitution pattern, is a highly sought-after intermediate in the fine chemicals industry. The presence of multiple fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable synthon in drug discovery and agrochemical research.[1] The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

While its utility is well-established, detailed synthetic procedures for 3-Bromo-2,4,5-trifluoroaniline are not widely published in readily accessible literature. This guide aims to fill that gap by providing a scientifically grounded and practical approach to its synthesis.

Strategic Approach to Synthesis: The Logic of Direct Bromination

The most direct and atom-economical approach to the synthesis of 3-Bromo-2,4,5-trifluoroaniline is the electrophilic aromatic substitution of the readily available starting material, 2,4,5-trifluoroaniline.

Caption: Reaction scheme for the synthesis of 3-Bromo-2,4,5-trifluoroaniline.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Bromo-2,4,5-trifluoroaniline based on established methods for the bromination of similar aniline derivatives. Researchers should perform their own optimization and safety assessments.

Materials:

-

2,4,5-Trifluoroaniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,5-trifluoroaniline (1.0 eq.) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0-1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled solution of 2,4,5-trifluoroaniline over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-2,4,5-trifluoroaniline.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,4,5-Trifluoroaniline | Readily available precursor. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective monobrominating agent, safer to handle than Br₂. |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that facilitates the electrophilic bromination. |

| Temperature | 0 °C to room temperature | Low temperature helps to control the reaction rate and minimize side products. |

| Stoichiometry | ~1:1 (Aniline:NBS) | Use of a slight excess of NBS can ensure complete conversion of the starting material. |

| Purification | Column Chromatography | Effective for separating the desired product from any unreacted starting material or isomeric byproducts. |

Troubleshooting and Safety Considerations

-

Over-bromination: The formation of dibrominated byproducts can be minimized by slow, controlled addition of NBS at low temperatures.

-

Isomeric Impurities: The regioselectivity of the reaction is generally high, but small amounts of other isomers may be formed. Careful purification by column chromatography is essential to obtain the pure desired product.

-

Safety: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. All solvents are flammable. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of 3-Bromo-2,4,5-trifluoroaniline via direct bromination of 2,4,5-trifluoroaniline with N-Bromosuccinimide is a robust and efficient method. A thorough understanding of the principles of electrophilic aromatic substitution and regioselectivity is paramount to achieving a successful outcome. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and chemists involved in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.

References

- Google Patents. Preparation method of 3, 4, 5-trifluoro bromobenzene. CN103601613B.

-

Tours.eca.ed.ac.uk. Great 3-Bromo-2,4,5-trifluoroaniline Type. [Link]

- Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline. CN101168510A.

-

National Center for Biotechnology Information. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

- Google Patents.

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]

-

Lookchem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. [Link]

- Google Patents. Preparation method of 3, 4, 5-trifluoro bromobenzene. CN103601613A.

-

Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

-

ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

- Google Patents. Process for the preparation of anilines which contain fluorine and new .... US6235939B1.

-

MySkinRecipes. 3-Bromo-2,4,5-trifluoroaniline. [Link]

-

National Center for Biotechnology Information. 2,4,5-Trifluoroaniline. [Link]

-

MDPI. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. [Link]

-

YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

-

YouTube. Total Synthesis of Streptothricin F with Brandon Miller. [Link]

Sources

Navigating the Spectral Complexity of 3-Bromo-2,4,5-trifluoroaniline: A Technical Guide to Its Predicted ¹H and ¹³C NMR Spectra

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4,5-trifluoroaniline is a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its complex substitution pattern presents a unique challenge and a rich source of information in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the current unavailability of public domain experimental NMR data for this specific molecule, this technical guide provides a comprehensive analysis based on established NMR principles, predictive models, and comparative data from analogous structures. We will delve into the predicted ¹H and ¹³C NMR spectra, offering a detailed interpretation of chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds, aiding in spectral interpretation and structural verification.

Introduction: The Structural Significance of 3-Bromo-2,4,5-trifluoroaniline

The unique arrangement of electron-withdrawing fluorine and bromine atoms, along with the electron-donating amino group on the aniline ring, makes 3-Bromo-2,4,5-trifluoroaniline a molecule of considerable interest. These substituents create a distinct electronic environment, which is reflected in its NMR spectra. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide will provide a foundational understanding of the expected NMR spectral features of this complex molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-2,4,5-trifluoroaniline is predicted to be relatively simple in terms of the number of proton signals, with one aromatic proton and the protons of the amino group. However, the coupling of the aromatic proton to the adjacent fluorine atoms will result in a complex multiplet.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2,4,5-trifluoroaniline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz, ⁵J(H-F) ≈ 1-3 Hz |

| -NH₂ | 3.5 - 4.5 | br s (broad singlet) | - |

Rationale for Predicted ¹H NMR Spectrum

-

Chemical Shift of H-6: The single aromatic proton at the C-6 position is deshielded by the adjacent electronegative fluorine atom at C-5 and the bromine atom at C-3. Its chemical shift is therefore predicted to be in the downfield region of the aromatic spectrum.[1]

-

Multiplicity of H-6: The H-6 proton is expected to couple with the three fluorine atoms on the ring. The largest coupling will be the three-bond coupling (³J) to the fluorine at C-5. A smaller four-bond coupling (⁴J) to the fluorine at C-4 and an even smaller five-bond coupling (⁵J) to the fluorine at C-2 are also anticipated. This will result in a complex multiplet, likely a doublet of doublet of doublets.

-

-NH₂ Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 3-Bromo-2,4,5-trifluoroaniline will be more complex, with six distinct signals for the aromatic carbons. Each carbon signal will be split by the neighboring fluorine atoms, leading to characteristic multiplets.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2,4,5-trifluoroaniline

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 (-NH₂) | 135 - 145 | ddd | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |

| C-2 (-F) | 145 - 155 | ddd | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |

| C-3 (-Br) | 100 - 110 | ddd | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 1-3 Hz |

| C-4 (-F) | 140 - 150 | ddd | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |

| C-5 (-F) | 140 - 150 | ddd | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |

| C-6 | 115 - 125 | ddd | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 1-3 Hz |

Rationale for Predicted ¹³C NMR Spectrum

-

Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached and neighboring substituents. Carbons directly bonded to fluorine (C-2, C-4, C-5) will be significantly deshielded and appear at lower field. The carbon bearing the bromine atom (C-3) will be shielded relative to an unsubstituted carbon. The carbon attached to the amino group (C-1) will also be influenced by the nitrogen atom.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the large one-bond carbon-fluorine coupling constants (¹J(C-F)), which are typically in the range of 240-260 Hz.[2] Two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings will also be observed and will be progressively smaller. These couplings are invaluable for assigning the signals to the correct carbon atoms.

Experimental Protocol for NMR Data Acquisition

For researchers who synthesize 3-Bromo-2,4,5-trifluoroaniline, the following is a recommended protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

Probe: A broadband probe capable of observing ¹H and ¹³C frequencies.

-

Temperature: Maintain a constant temperature, typically 298 K.

¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Acquisition Parameters

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of 3-Bromo-2,4,5-trifluoroaniline.

Caption: Workflow for NMR spectral analysis of 3-Bromo-2,4,5-trifluoroaniline.

Conclusion

While experimental NMR data for 3-Bromo-2,4,5-trifluoroaniline is not currently available in the public sphere, this guide provides a robust, theory-based prediction of its ¹H and ¹³C NMR spectra. The complex interplay of the bromo and trifluoro substituents with the aniline core is expected to produce a unique and informative spectral fingerprint. The predicted chemical shifts and, most notably, the extensive H-F and C-F coupling patterns, offer a clear roadmap for the future experimental verification and characterization of this molecule. This in-depth analysis serves as a valuable tool for any researcher venturing into the synthesis and application of this and related halogenated aromatic compounds.

References

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

- Diehl, P., & Lustig, E. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 85(18), 2877-2878.

-

ResearchGate. Carbon-fluorine coupling constants, n J CF . ResearchGate. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

ResearchGate. Coupling of Protons with Fluorine. ResearchGate. [Link]

-

Chemaxon. NMR Predictor. Chemaxon Docs. [Link]

Sources

A Technical Guide to the Mass Spectrometry and FTIR Analysis of 3-Bromo-2,4,5-trifluoroaniline

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) for the characterization of 3-Bromo-2,4,5-trifluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, data interpretation strategies, and the fundamental science underpinning these analytical techniques.

Introduction

3-Bromo-2,4,5-trifluoroaniline is a halogenated aromatic amine with significant potential as a building block in the synthesis of novel pharmaceutical compounds and advanced materials. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts distinct chemical properties that necessitate robust analytical characterization. This guide provides the foundational knowledge to confidently analyze this molecule using mass spectrometry and FTIR, ensuring structural confirmation and purity assessment.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions.

Theoretical Framework

In a typical electron ionization (EI) mass spectrometer, vaporized 3-Bromo-2,4,5-trifluoroaniline molecules are bombarded with high-energy electrons. This process dislodges an electron from the molecule, generating a positively charged molecular ion (M•+). The energy imparted during ionization is often sufficient to induce fragmentation of this molecular ion into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The fragmentation patterns are governed by the relative stability of the resulting carbocations and radicals.[1][2]

Expected Mass Spectrum of 3-Bromo-2,4,5-trifluoroaniline

The molecular formula of 3-Bromo-2,4,5-trifluoroaniline is C₆H₃BrF₃N, with a calculated molecular weight of approximately 226.00 g/mol .[3] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M•+ and [M+2]•+) of nearly equal intensity.

Table 1: Predicted Key Mass Fragments for 3-Bromo-2,4,5-trifluoroaniline

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Notes on Fragmentation |

| 225 | 227 | [C₆H₃BrF₃N]•+ | Molecular Ion (M•+) |

| 146 | 146 | [M - Br]⁺ | Loss of a bromine radical. |

| 196 | 198 | [M - HF]•+ | Loss of a neutral hydrogen fluoride molecule. |

| 119 | 119 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment. |

Proposed Fragmentation Pathway

The fragmentation of 3-Bromo-2,4,5-trifluoroaniline is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The presence of halogens and the aromatic ring dictates the most probable cleavage points.

Caption: Proposed mass spectrometry fragmentation pathway for 3-Bromo-2,4,5-trifluoroaniline.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of 3-Bromo-2,4,5-trifluoroaniline in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-300

-

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.

-

Data Analysis: Identify the molecular ion peak and the characteristic [M+2]•+ isotope peak. Analyze the fragmentation pattern and compare it to the predicted fragments and pathways.

Part 2: Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

Theoretical Framework

Molecules absorb infrared radiation at frequencies that match the natural vibrational frequencies of their bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole.[4]

Expected FTIR Spectrum of 3-Bromo-2,4,5-trifluoroaniline

The FTIR spectrum of 3-Bromo-2,4,5-trifluoroaniline is expected to exhibit characteristic absorption bands corresponding to its aniline and halogenated aromatic structure.

Table 2: Predicted Characteristic FTIR Absorption Bands for 3-Bromo-2,4,5-trifluoroaniline

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3500-3300 | N-H Stretch (amine) | Medium (two bands for primary amine) |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620-1580 | C=C Aromatic Ring Stretch | Medium to Strong |

| 1520-1480 | N-H Bend (amine) | Medium |

| 1400-1000 | C-F Stretch | Strong |

| 850-750 | C-H Out-of-plane Bend | Strong |

| Below 700 | C-Br Stretch | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid 3-Bromo-2,4,5-trifluoroaniline sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Technique: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (for a good signal-to-noise ratio)

-

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction). Identify and label the characteristic absorption peaks corresponding to the functional groups present in 3-Bromo-2,4,5-trifluoroaniline.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The synergistic use of mass spectrometry and FTIR spectroscopy provides a robust analytical framework for the comprehensive characterization of 3-Bromo-2,4,5-trifluoroaniline. Mass spectrometry confirms the molecular weight and provides critical insights into the molecular structure through predictable fragmentation patterns. FTIR spectroscopy complements this by identifying the key functional groups, confirming the presence of the amine, aromatic ring, and carbon-halogen bonds. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists, enabling confident and accurate analysis of this important chemical entity.

References

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]1]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]2]

-

UCSC. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]4]

Sources

Solubility of 3-Bromo-2,4,5-trifluoroaniline in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2,4,5-trifluoroaniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2,4,5-trifluoroaniline (CAS No. 2055841-42-2).[1][2][3][4] Given the limited availability of quantitative solubility data in public literature, this document establishes a predictive solubility framework based on the compound's physicochemical properties. Furthermore, it delivers detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine its solubility in a range of common organic solvents. The methodologies provided herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for synthesis, purification, and formulation development.

Introduction: Understanding the Core Importance of Solubility

3-Bromo-2,4,5-trifluoroaniline is a highly specialized halogenated aniline derivative.[2][5] Its molecular architecture, featuring a bromine atom and multiple fluorine atoms on an aniline core, makes it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[2][5] The strategic placement of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this one particularly valuable.[5][6]

The success of any chemical process, from reaction kinetics to purification and final formulation, is fundamentally governed by the solubility of its components. A thorough understanding of a compound's solubility profile is not merely academic; it is a critical prerequisite for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient molecular collision and reaction.

-

Purification and Crystallization: Selecting appropriate solvent systems for isolating the target compound with high purity.

-

Formulation Development: Designing stable and bioavailable drug products.

-

Chromatographic Analysis: Developing effective separation and analysis methods.

This guide provides the foundational knowledge and practical methodologies to investigate and leverage the solubility of 3-Bromo-2,4,5-trifluoroaniline.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The widely applied principle of "like dissolves like" serves as an excellent predictive tool, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7]

Table 1: Key Physicochemical Properties of 3-Bromo-2,4,5-trifluoroaniline

| Property | Value | Source |

| CAS Number | 2055841-42-2 | [1][3][4] |

| Molecular Formula | C₆H₃BrF₃N | [2] |

| Molecular Weight | 225.99 g/mol | [2][8] |

| Structure | Aromatic amine with one bromine and three fluorine substituents | [2] |

The structure of 3-Bromo-2,4,5-trifluoroaniline presents a duality in polarity:

-

Polar Region: The primary amine (-NH₂) group is polar and capable of acting as a hydrogen bond donor.

-

Nonpolar Region: The trifluorobromophenyl ring is large, hydrophobic, and dominates a significant portion of the molecular surface area.

This structural dichotomy suggests a nuanced solubility profile. It is not a simple case of being exclusively soluble in polar or nonpolar solvents. Instead, its solubility will be a balance of these competing characteristics.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amine group's ability to hydrogen bond suggests that solubility is possible. However, the large, nonpolar aromatic ring may limit high solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally effective for compounds with both polar and nonpolar features. We predict good solubility in this class, as they can interact with the polar amine group via dipole-dipole interactions without being hindered by the nonpolar ring.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant nonpolar character of the halogenated ring suggests the compound will be soluble in these solvents.[9]

Given the lack of specific quantitative data, experimental determination is essential for any serious application.[10][11]

Experimental Protocol: Gravimetric Determination of Solubility

To address the gap in quantitative data, this section provides a robust and reliable gravimetric method for determining the solubility of 3-Bromo-2,4,5-trifluoroaniline. This protocol is designed as a self-validating system, relying on direct mass measurement for accuracy.[10][11]

Causality Behind Experimental Choices

-

Why Gravimetric? This method is chosen for its directness and simplicity. It avoids potential complications from chromophores or other interfering substances that might affect spectroscopic methods. The final measurement is mass, a fundamental and highly accurate quantity.

-

Why a Thermostatic Shaker? Solubility is temperature-dependent. A thermostatic environment ensures that the measurement is made at a consistent and known temperature. Shaking is critical to accelerate the achievement of equilibrium between the solid and liquid phases, ensuring the solution is truly saturated.[10]

-

Why an Excess of Solute? The addition of excess solid is a core principle for ensuring saturation.[10][11] It guarantees that the solvent has dissolved the maximum amount of solute possible at the given temperature.

Materials and Equipment

-

3-Bromo-2,4,5-trifluoroaniline (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or incubator

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Calibrated positive displacement micropipettes

-

Drying oven or vacuum desiccator

-

Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

Step-by-Step Methodology

-

Preparation: Pre-weigh and label a clean, dry glass vial for each solvent to be tested. This will be the evaporation vial.

-

Sample Addition: In a separate set of vials (equilibration vials), add an excess amount of 3-Bromo-2,4,5-trifluoroaniline (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the equilibration.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.00 mL) into each equilibration vial containing the solute.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24-48 hours. The extended time ensures true saturation is reached.[10]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled environment, allowing the excess solid to settle.

-

Supernatant Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a micropipette fitted with a syringe filter. Filtering is crucial to prevent any undissolved microcrystals from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant into the corresponding pre-weighed evaporation vial. Place the open vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until the solvent has completely evaporated.

-

Final Weighing: Once the solvent is gone and the vial has cooled to room temperature, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of [Vial + Solute] - Mass of empty Vial) / Volume of Supernatant Extracted

Data Presentation

All quantitative data should be summarized in a structured table for clear comparison.

Table 2: Example Solubility Data Table

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Polar Protic | 25 | Experimental Value |

| Toluene | Nonpolar | 25 | Experimental Value |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value |

| Acetone | Polar Aprotic | 25 | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Caption: Gravimetric Solubility Determination Workflow.

Safety and Handling Precautions

As a responsible scientist, proper handling of all chemicals is paramount. While a full Safety Data Sheet (SDS) should always be consulted, available information for similar compounds indicates that 3-Bromo-2,4,5-trifluoroaniline should be handled with care.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[12]

Conclusion

This guide has equipped researchers with a detailed, robust, and logically sound experimental protocol for the gravimetric determination of its solubility. By adhering to this methodology, scientists in pharmaceutical and chemical development can generate the precise, reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate their research and development objectives.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry resource. [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

-

3-Bromo-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

Great 3-Bromo-2,4,5-trifluoroaniline Type. (n.d.). Retrieved from Tours.eca.ed.ac.uk. [Link]

-

2-Bromo-3,4,6-trifluoroaniline. (n.d.). PubChem. Retrieved from [Link]

-

The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-4-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. (n.d.). IndiaMART. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure. [Link]

- Technique for preparing 3-bromo-5-trifluoromethylaniline. (2008).

Sources

- 1. Page loading... [guidechem.com]

- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 3. 3-bromo-2,4,5-trifluoroaniline | 2055841-42-2 [amp.chemicalbook.com]

- 4. rndmate.com [rndmate.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. chem.ws [chem.ws]

- 8. 2-Bromo-3,4,6-trifluoroaniline | C6H3BrF3N | CID 614898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Commercial suppliers and purity of 3-Bromo-2,4,5-trifluoroaniline

<-3> A Technical Guide to the Procurement and Purity Assessment of 3-Bromo-2,4,5-trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4,5-trifluoroaniline is a key fluorinated building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The isomeric purity and overall quality of this starting material are paramount, as impurities can lead to significant downstream complications, including altered biological activity, challenging purification steps, and compromised yields. This in-depth guide provides a comprehensive framework for sourcing high-purity 3-Bromo-2,4,5-trifluoroaniline, understanding its commercial landscape, and implementing robust analytical methodologies for purity verification and impurity profiling. It further details laboratory-scale purification techniques and best practices for handling and storage to ensure material integrity throughout the research and development lifecycle.

Introduction: The Critical Role of Purity

Fluorinated organic molecules are of immense importance in modern drug discovery. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-2,4,5-trifluoroaniline serves as a versatile precursor, offering multiple reaction sites for constructing complex molecular architectures. However, the success of these syntheses is fundamentally dependent on the purity of this starting material. Even seemingly minor impurities, such as regioisomers or residual solvents, can have a cascading effect on subsequent reactions. Therefore, a rigorous approach to sourcing and quality control is not merely a recommendation but a necessity for reproducible and reliable scientific outcomes.

The Commercial Landscape: Sourcing and Supplier Assessment

A variety of chemical suppliers offer 3-Bromo-2,4,5-trifluoroaniline, typically with stated purities ranging from 97% to over 99%. While a higher stated purity often correlates with a higher cost, it is crucial to look beyond the label and scrutinize the accompanying Certificate of Analysis (CoA).

Table 1: Representative Commercial Suppliers of 3-Bromo-2,4,5-trifluoroaniline

| Supplier | Stated Purity | Analytical Method(s) on CoA | CAS Number |

| Sigma-Aldrich | ≥98% | GC, NMR | 136534-36-8 |

| TCI America | >98.0% | GC | 136534-36-8 |

| Oakwood Chemical | 98%+ | GC, NMR | 136534-36-8 |

| SynQuest Labs | 98% | GC, NMR | 136534-36-8 |

| Matrix Scientific | 98%+ | Not specified | 1219948-33-0[1] |

Note: This table is for illustrative purposes. Availability and specifications are subject to change. Researchers should always consult the supplier's most current documentation.

A comprehensive CoA should detail the lot-specific purity, the analytical method used for determination (e.g., HPLC, GC), and potentially list identified impurities. The absence of detailed analytical data should be considered a red flag, warranting a more thorough in-house analysis upon receipt.

Analytical Integrity: A Multi-Technique Approach to Purity Verification

No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach is essential for confident characterization. The choice between techniques like HPLC and GC-MS depends on the specific analytical goals, with HPLC offering robust quantification and GC-MS providing superior separation for volatile impurities and structural information.[2]

Workflow for Purity Verification

Caption: A comprehensive workflow for verifying the purity of incoming 3-Bromo-2,4,5-trifluoroaniline.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for quantifying the purity of aniline derivatives, as it avoids the high temperatures of GC that can cause degradation of thermolabile compounds.[3]

Protocol 3.1: HPLC Purity Determination

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 mixture and ramping up the acetonitrile concentration.[4] A small amount of acid like formic or phosphoric acid may be needed for good peak shape.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~0.1 mg/mL.[2]

-

Analysis: Inject the sample and calculate purity based on the relative peak area (Area %). This assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities and providing structural information through mass fragmentation patterns.[5][6] While many fluorinated organic compounds are amenable to GC-MS analysis, highly reactive species like HF can damage standard polysiloxane columns.[7] However, 3-Bromo-2,4,5-trifluoroaniline is generally stable enough for this analysis.

Protocol 3.2: GC-MS Impurity Profiling

-

Column: A semi-polar capillary column (e.g., DB-624 or similar) is often suitable for separating halogenated anilines.[8]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250-280 °C.

-

Injection: Split or splitless injection depending on the expected concentration of impurities.

-

MS Detector: Electron Ionization (EI) at 70 eV is standard. Scan a mass range from m/z 40 to 400.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[2][9]

Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and specific tool for purity assessment.[10][11] It offers a wide chemical shift range and high sensitivity, allowing for the detection and quantification of fluorine-containing impurities that might be difficult to resolve by other methods.[10][12] The direct relationship between peak area and the number of fluorine nuclei allows for straightforward quantification without extensive sample preparation.[10]

Protocol 3.3: ¹⁹F NMR Purity Assessment

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: An inert, fluorinated compound with a known purity and a resonance that does not overlap with the sample signals (e.g., trifluorotoluene) can be used for quantitative NMR (qNMR).

-

Acquisition: Ensure a sufficient relaxation delay (D1), often around 20 seconds, to allow for complete relaxation of the fluorine nuclei for accurate integration.[10]

-

Analysis: Integrate the signals corresponding to the main compound and any fluorine-containing impurities. The purity can be calculated directly from the relative integrals.

Potential Impurities and Their Origins

Understanding the potential synthesis routes of 3-Bromo-2,4,5-trifluoroaniline allows for a more targeted search for impurities. A common route involves the bromination of a trifluoroaniline precursor.[13][14]

Caption: Potential impurity pathways during the synthesis of 3-Bromo-2,4,5-trifluoroaniline.

-

Regioisomers: Incomplete regioselectivity during the bromination step can lead to other bromo-trifluoroaniline isomers.

-

Poly-brominated Species: Over-reaction can result in the formation of di- or tri-brominated impurities.[15]

-

Unreacted Starting Material: Incomplete reaction will leave residual trifluoroaniline precursor.

-

Degradation Products: Anilines can be susceptible to oxidation over time, often indicated by a change in color from white/off-white to yellow or brown.

Laboratory-Scale Purification Strategies

If the commercially supplied material does not meet the required purity specifications, further purification is necessary.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[16] The key is to find a solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Protocol 5.1: General Recrystallization Procedure

-

Solvent Screening: Test the solubility of the crude material in small amounts of various solvents (e.g., heptane, ethanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system.

-

Dissolution: Place the crude 3-Bromo-2,4,5-trifluoroaniline in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.[17]

-

Decolorization (Optional): If the solution is colored due to oxidized impurities, add a small amount of activated charcoal and boil for a few minutes.[16]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.[17]

Flash Column Chromatography

For non-crystalline materials or mixtures with very similar solubility profiles, flash column chromatography is the method of choice.[18] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

Protocol 5.2: Flash Column Chromatography

-

TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system (eluent) that provides good separation between the desired product and its impurities (aim for an Rf value of ~0.3 for the product). A common eluent system would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[18]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel bed.

-

Elution: Pass the eluent through the column using positive pressure (air or nitrogen).

-

Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which fractions contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Best Practices for Handling and Storage

To maintain the purity of 3-Bromo-2,4,5-trifluoroaniline, proper handling and storage are crucial.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[19][20] Anilines can be sensitive to air and light, leading to oxidation and discoloration.[21]

-

Handling: Always handle anilines in a chemical fume hood.[19] They are toxic if inhaled, ingested, or absorbed through the skin.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][22]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and certain metals.[19][21]

Conclusion

The quality of a foundational building block like 3-Bromo-2,4,5-trifluoroaniline is a critical determinant of success in complex synthetic projects. A proactive and analytical approach to procurement and quality control is essential. By critically evaluating supplier data, employing a suite of orthogonal analytical techniques for in-house verification, and being proficient in standard purification methods, researchers can ensure the integrity of their starting materials. This diligence minimizes experimental variability, prevents the costly pursuit of artifacts arising from impurities, and ultimately accelerates the path to discovery.

References

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. [Link]

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Croatian Chemical Acta. [Link]

-

2-Bromo-3,4,6-trifluoroaniline. PubChem. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]

-

Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate. [Link]

-

Recrystallization Of Acetanilide From Aniline. Cram. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH. [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. Thieme. [Link]

-

Aniline Standard Operating Procedure. University of Washington. [Link]

-

Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

- Halogenated aniline and method for producing same.

-

Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. PubMed. [Link]

-

Safety Data Sheet: Aniline. SIA Toolbox. [Link]

-

3-Bromo-5-(trifluoromethyl)aniline, 98%, 100 Kg. IndiaMART. [Link]

-

19 F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. [Link]

-

Experiment 1 - Recrystallization of Acetanilide. CDN. [Link]

-

Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. PubMed. [Link]

-

Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column. SIELC. [Link]

-

Aniline Chemical Specific SOP. Washington State University. [Link]

-

How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]

-

How Is GC-MS Used In Aroma Analysis?. YouTube. [Link]

- Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. [Link]

-

Can anyone help me to find a procedures for recrystallize aniline-HCl?. ResearchGate. [Link]

-

Sampling and Handling Aniline. ASTM International. [Link]

-

Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation. ResearchGate. [Link]

-

Analytical methods for the determination of halogens in bioanalytical sciences: A review. ScienceDirect. [Link]

Sources

- 1. 1219948-33-0 Cas No. | 3-Bromo-4-methyl-5-(trifluoromethyl)aniline | Matrix Scientific [matrixscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. scribd.com [scribd.com]

- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 18. orgsyn.org [orgsyn.org]

- 19. ipo.rutgers.edu [ipo.rutgers.edu]

- 20. sia-toolbox.net [sia-toolbox.net]

- 21. nj.gov [nj.gov]

- 22. kelid1.ir [kelid1.ir]

A Comprehensive Technical Guide to the Crystal Structure of 3-Bromo-2,4,5-trifluoroaniline Derivatives: Synthesis, Solid-State Interactions, and Implications for Drug Design

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallization, and solid-state structural characteristics of derivatives of 3-Bromo-2,4,5-trifluoroaniline. Halogenated anilines are foundational scaffolds in modern medicinal chemistry and materials science, where the strategic incorporation of bromine and fluorine atoms profoundly influences molecular conformation, intermolecular interactions, and, consequently, the physicochemical properties of the resulting compounds.[1][2] This document, intended for researchers, crystallographers, and drug development professionals, moves beyond a simple recitation of data to explain the causality behind experimental design and the logic of supramolecular assembly. We will dissect the key non-covalent interactions—including hydrogen bonding, halogen bonding, and π-π stacking—that govern the crystal packing of these derivatives.[3][4] Furthermore, we will present detailed, field-proven protocols for synthesis and single-crystal X-ray diffraction (SCXRD), and illustrate critical workflows and concepts using structured diagrams. The ultimate goal is to provide a cohesive understanding of how to control and interpret the crystal structure of these vital chemical entities to accelerate the development of advanced materials and novel therapeutics.

Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry

The Role of Fluorine and Bromine in Drug Design

The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules is a cornerstone of modern drug design.[2] The trifluoromethyl (-CF3) group, owing to its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] Bromine, on the other hand, is a versatile functional handle for synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and is a potent halogen bond donor, enabling precise control over molecular recognition and crystal packing.[1][6] The synergistic combination of these halogens on an aniline scaffold creates a class of building blocks with tunable electronic and steric properties, making them invaluable for creating complex molecular architectures.[1]

3-Bromo-2,4,5-trifluoroaniline: A Versatile Scaffold

While direct crystallographic data for the parent 3-Bromo-2,4,5-trifluoroaniline is not the focus, its derivatives are of immense interest. This scaffold provides multiple reactive sites for chemical modification, allowing for the construction of diverse molecular libraries.[5] Derivatives of bromo- and trifluoromethyl-substituted anilines serve as critical intermediates in the synthesis of a wide range of functional molecules, including kinase inhibitors for oncology, antimicrobial agents, and agrochemicals.[5][7]

The Critical Role of Crystal Structure Analysis

For any active pharmaceutical ingredient (API), the solid-state structure is of paramount importance. The specific arrangement of molecules in a crystal lattice, known as polymorphism, dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Understanding the crystal structure through Single-Crystal X-ray Diffraction (SCXRD) is therefore not merely an academic exercise; it is a critical step in drug development. It allows scientists to identify the dominant intermolecular forces that stabilize the crystal lattice, providing a rational basis for designing crystalline materials with desired properties.[8]

Synthesis and Crystallization of Derivatives

General Synthetic Strategies

The synthesis of derivatives typically involves leveraging the reactivity of the aniline's amino group or the bromine atom. The amino group can readily undergo acylation, alkylation, sulfonylation, or condensation reactions to form imines.[5] For instance, the condensation of a substituted aniline with an aldehyde is a common and efficient method for creating Schiff base derivatives.[3][9] Alternatively, the bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1] The synthesis of the core bromo-trifluoromethyl-aniline itself often starts from precursors like 4-bromo-2-trifluorotoluidine and involves steps such as acetylation, nitration, deacetylation, deamination, and reduction.[7]

Protocol: Synthesis of a Model Imine Derivative

This protocol outlines the synthesis of an (E)-N-arylidene-aniline derivative, a common class of compounds studied for their structural properties. The methodology is adapted from established procedures for the condensation of anilines and aldehydes.[3][9]

Objective: To synthesize an imine derivative via condensation for subsequent crystallographic analysis.

Materials:

-

A bromo-trifluoroaniline derivative (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 eq)

-

An appropriate aldehyde (e.g., 2-bromobenzaldehyde) (1.0 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in anhydrous hexanes. Add anhydrous MgSO₄ to act as a drying agent.

-

Addition of Aniline: While stirring, slowly add the bromo-trifluoroaniline derivative (1.0 eq) to the solution.

-

Reaction: Allow the mixture to stir at room temperature for approximately 2-4 hours. The MgSO₄ will sequester the water produced during the imine formation, driving the reaction to completion.

-

Workup: Remove the MgSO₄ by vacuum filtration.

-

Initial Isolation: Cool the filtrate to a low temperature (e.g., -30 °C) for 24-48 hours to induce precipitation of the product.[3]

-

Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hot hexanes) to yield the final crystalline material.[3]

Causality: The choice of a non-polar solvent like hexanes is deliberate; it solubilizes the reactants while allowing the often more polar imine product to precipitate upon cooling, simplifying isolation. Anhydrous MgSO₄ is a critical component for efficiently removing the water byproduct, preventing the reverse hydrolysis reaction and ensuring a high yield.[3][9]

Protocol: Single Crystal Growth Methodologies

Growing X-ray quality single crystals is often the most challenging step. The key is to allow molecules to self-assemble into a highly ordered lattice slowly.

Objective: To grow single crystals suitable for SCXRD analysis.

Method: Slow Evaporation

-

Solution Preparation: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, hexanes) in a clean vial. The solution should be saturated or near-saturated at room temperature.

-

Evaporation: Cover the vial with a cap, or Parafilm, and pierce it with a needle a few times. This allows the solvent to evaporate very slowly over several days to weeks.

-

Crystal Harvest: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette.

Method: Slow Cooling

-

Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., in warm hexanes).[3][9]

-

Filtration: Filter the hot solution to remove any particulate matter.

-

Cooling: Allow the solution to cool slowly to room temperature. For enhanced crystal growth, the solution can then be transferred to a refrigerator (4 °C) or freezer (-20 to -30 °C) for several days.[3]

-

Crystal Harvest: Carefully decant the supernatant and collect the crystals.

Causality: The principle behind both methods is to gradually decrease the solubility of the compound, forcing it out of solution. Rapid changes in temperature or fast evaporation lead to precipitation or the formation of microcrystalline powder. Slow, controlled changes provide the necessary time for molecules to orient themselves into a thermodynamically stable, well-ordered single crystal.

Core Analysis: Deciphering the Crystal Structure

The Experimental Workflow: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves a series of logical steps from crystal selection to final structural analysis.[6][8]

A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates and molecular structure.[6][8]

Key Crystallographic Parameters: A Comparative Table

The final output of an SCXRD experiment is a crystallographic information file (CIF) containing a wealth of data. Below is a table summarizing typical parameters for a representative bromo-trifluoroaniline derivative, based on published data.[3][9]

| Parameter | (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline[3][9] | Interpretation & Significance |

| Chemical Formula | C₁₅H₈BrF₆N | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 396.13 g/mol | Molecular mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the set of symmetry operations that map the crystal onto itself. P2₁/c is very common. |

| a, b, c (Å) | a = 10.0, b = 15.5, c = 9.8 (approx. values) | The dimensions of the unit cell, the fundamental repeating block of the crystal. |

| α, β, γ (°) | α = 90, β = 105, γ = 90 (approx. values) | The angles between the unit cell axes. For monoclinic, α and γ are 90°. |

| Volume (ų) | 1470 (approx. value) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.79 g/cm³ (approx. value) | The theoretical density of the crystal, useful for material characterization. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray data. |

Supramolecular Architecture: The Landscape of Intermolecular Interactions

The crystal packing of halogenated anilines is a delicate balance of multiple weak, non-covalent interactions. The presence of hydrogen bond donors (-NH₂), halogen bond donors (-Br), and fluorinated aromatic rings creates a rich and competitive interaction landscape.[4][10]

Dominant Forces in the Solid State

In halogenated anilines, the amino group can act as both a hydrogen bond donor and acceptor, often leading to the formation of infinite chains or tapes within the crystal structure.[4][11][12]

Halogen Bonding and Other Key Interactions

Halogen bonding, where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, is a powerful tool in crystal engineering.[8] In these systems, C-Br···N or C-Br···O interactions can be observed. Additionally, weaker but numerous contacts like C-H···Br and C-H···F play a significant role in stabilizing the overall 3D architecture.[3][9]

π-π Stacking and "Fluorous" Interactions

Aromatic rings can interact through π-π stacking. The introduction of highly electronegative fluorine atoms polarizes the aromatic ring, often leading to favorable interactions between the electron-poor fluorinated ring and an electron-rich phenyl ring.[13][14] Furthermore, trifluoromethyl groups can segregate to form "fluorous layers" or domains within the crystal, driven by a combination of electrostatic and dispersive forces.[3][9] This segregation can dictate the overall packing motif.

Structure-Property Relationships and Applications

How Crystal Packing Influences Physicochemical Properties

The network of intermolecular interactions directly impacts material properties. A crystal lattice held together by strong, directional hydrogen and halogen bonds will typically have a higher melting point and lower solubility than a polymorph dominated by weaker, dispersive forces. The presence of specific slip planes, determined by the packing arrangement, can affect the mechanical properties of the crystal, such as its tabletability.

Implications for Drug Development: From Building Block to API

For drug development professionals, a detailed understanding of the crystal structure is vital for intellectual property (patenting specific polymorphs) and regulatory approval (ensuring consistent crystalline form). By understanding the supramolecular synthons—the reliable interaction patterns—researchers can attempt to design cocrystals with improved properties. For example, by introducing a coformer with strong hydrogen bond acceptor sites, one might disrupt the aniline's self-association in favor of forming a new, potentially more soluble, crystalline phase. The insights gained from the crystal structures of these aniline derivatives inform the rational design of next-generation therapeutics with optimized solid-state properties.[1][5]

Conclusion and Future Outlook

The crystal structures of 3-Bromo-2,4,5-trifluoroaniline derivatives are governed by a complex interplay of hydrogen bonding, halogen bonding, π-π stacking, and fluorous interactions. A thorough understanding of these forces, achieved through high-quality SCXRD experiments, is essential for controlling the solid-state properties of these important pharmaceutical and material science building blocks. Future work in this area will likely involve a greater synergy between experimental crystallography and computational prediction, using tools like density functional theory (DFT) and Hirshfeld surface analysis to not only rationalize existing structures but also to predict the packing of new derivatives before they are synthesized.[15][16] This predictive power will further accelerate the design of functional crystalline materials for a new era of medicine and technology.

References

- Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.

- (PDF) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.

- Technique for preparing 3-bromo-5-trifluoromethylaniline.

- The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.

- (PDF) 2,4,6-Halogeno-Aniline Derivatives.

- Quantitative determination of intermolecular interactions with fluorinated arom

- Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- (PDF) Crystal structure of 4-chloro-2-iodoaniline.

- Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).

- Chapter 11. Intermolecular Interactions. YouTube.

- Energetic perspective on the crystal structure organization principles of meta-halogen-substituted anilines. CoLab.

- The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Open Research@CSIR-NIScPR.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Energetic perspective on the crystal structure organization principles of meta-halogen-substituted anilines | CoLab [colab.ws]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]